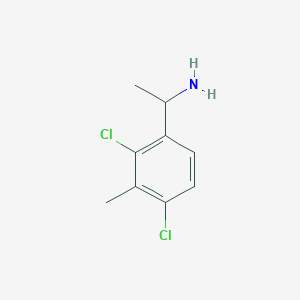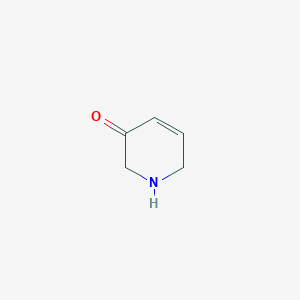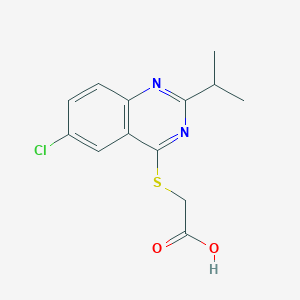
1-(2,4-Dichloro-3-methylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-3-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, with an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-3-methylphenyl)ethan-1-amine typically involves the reaction of 2,4-dichloro-3-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of immobilized catalysts can enhance the reaction efficiency and product yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dichloro-3-methylphenyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
1-(2,4-Dichloro-3-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichloro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Dichlorophenyl)ethan-1-amine
- 1-(3,4-Dichlorophenyl)ethan-1-amine
- 1-(2,6-Dichlorophenyl)ethan-1-amine
Uniqueness: 1-(2,4-Dichloro-3-methylphenyl)ethan-1-amine is unique due to the presence of the methyl group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H11Cl2N |
|---|---|
Poids moléculaire |
204.09 g/mol |
Nom IUPAC |
1-(2,4-dichloro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11Cl2N/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4,6H,12H2,1-2H3 |
Clé InChI |
IXSSOQGCTJDATP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)C(C)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)


![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
![2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13490910.png)

![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)



![2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13490940.png)


